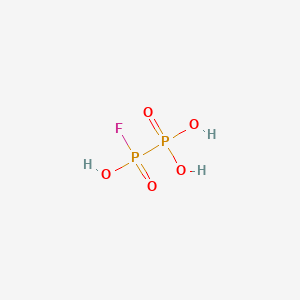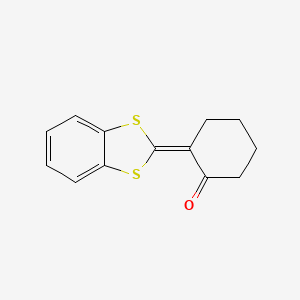![molecular formula C10H20OSi B14416648 Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- CAS No. 80738-05-2](/img/structure/B14416648.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.3507 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a (1-methylene-2-propenyl)oxy group, making it a valuable compound in various chemical applications.
Métodos De Preparación
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- typically involves the reaction of cyclopropane with tert-butyldimethylsilyl chloride in the presence of trifluoromethanesulfonic acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the (1-methylene-2-propenyl)oxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- involves its ability to form stable bonds with other molecules through its silane group. This allows it to interact with various molecular targets and pathways, facilitating its use in different applications. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- can be compared with other similar compounds such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but includes a chloro group instead of the (1-methylene-2-propenyl)oxy group.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-. The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
buta-1,3-dien-2-yloxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h8H,1-2H2,3-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBAMFIDWUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342389 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80738-05-2 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
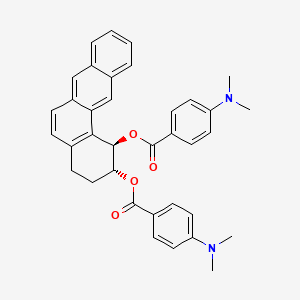
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
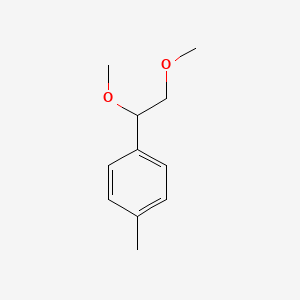

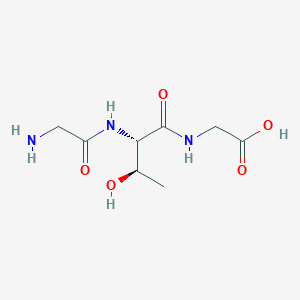
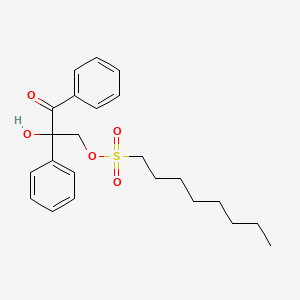
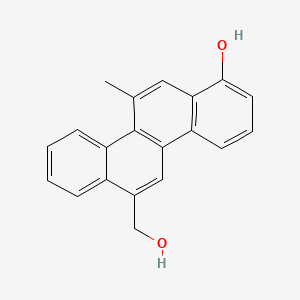
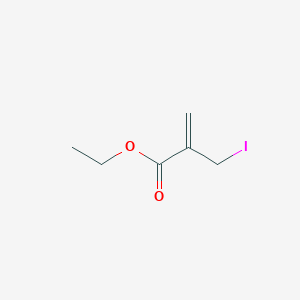
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)


